2-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-N-(2,6-diethylphenyl)acetamide
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Overview
Description
2-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-N-(2,6-diethylphenyl)acetamide is a complex organic compound that features a benzo[c][1,2,5]thiadiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-N-(2,6-diethylphenyl)acetamide typically involves multiple steps, starting with the preparation of the benzo[c][1,2,5]thiadiazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The sulfonylation of the benzo[c][1,2,5]thiadiazole core is then carried out using sulfonyl chloride reagents. Finally, the acetamide moiety is introduced through an amidation reaction with 2,6-diethylphenylamine .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-N-(2,6-diethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-N-(2,6-diethylphenyl)acetamide has several scientific research applications:
Organic Electronics: The compound’s electron-accepting properties make it suitable for use in organic photovoltaic cells and light-emitting diodes.
Photochemistry: It can act as a visible-light organophotocatalyst, facilitating various photochemical reactions.
Medicinal Chemistry: The compound’s structural features allow it to interact with biological targets, making it a potential candidate for drug development and bioimaging applications.
Mechanism of Action
The mechanism of action of 2-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-N-(2,6-diethylphenyl)acetamide involves its interaction with specific molecular targets. In photochemical applications, the compound absorbs visible light, leading to the generation of excited states that can participate in electron transfer reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions .
Comparison with Similar Compounds
Similar Compounds
4,7-Diphenylbenzo[c][1,2,5]thiadiazole: This compound shares the benzo[c][1,2,5]thiadiazole core but lacks the sulfonyl and acetamide groups.
2-(Benzo[c][1,2,5]thiadiazol-4-ylmethylene)malononitrile: Another derivative with different substituents on the benzo[c][1,2,5]thiadiazole core.
Uniqueness
2-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-N-(2,6-diethylphenyl)acetamide is unique due to its combination of the benzo[c][1,2,5]thiadiazole core with sulfonyl and acetamide groups. This structural arrangement imparts distinct electronic and photophysical properties, making it suitable for specialized applications in organic electronics and photochemistry .
Properties
Molecular Formula |
C18H19N3O3S2 |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(2,6-diethylphenyl)acetamide |
InChI |
InChI=1S/C18H19N3O3S2/c1-3-12-7-5-8-13(4-2)17(12)19-16(22)11-26(23,24)15-10-6-9-14-18(15)21-25-20-14/h5-10H,3-4,11H2,1-2H3,(H,19,22) |
InChI Key |
DWAGUPWOECJJAU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CS(=O)(=O)C2=CC=CC3=NSN=C32 |
Origin of Product |
United States |
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